molecular formula C22H25BF2N2O3 B1489603 1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole CAS No. 1515924-46-5

1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole

Cat. No. B1489603
M. Wt: 414.3 g/mol
InChI Key: YICKRABLPJIDIP-UHFFFAOYSA-N
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Description

This compound is a benzimidazole derivative with a difluoromethoxy group attached to the benzyl position and a tetramethyl dioxaborolane group attached to the 6th position of the benzimidazole ring. Benzimidazole derivatives are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzimidazole derivatives are typically synthesized through condensation reactions of o-phenylenediamine with carboxylic acids or their derivatives .


Molecular Structure Analysis

The benzimidazole core is a bicyclic heteroarene, a type of aromatic organic compound with two nitrogen atoms in the six-membered ring. The difluoromethoxy group is an ether group with two fluorine atoms attached to the carbon. The tetramethyl dioxaborolane group contains a boron atom and is commonly used in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For instance, they can act as ligands in coordination chemistry, forming complexes with metals. The tetramethyl dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups present. For instance, the presence of the difluoromethoxy group could increase the compound’s polarity and influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Applications

Benzimidazole derivatives are widely researched due to their versatile chemical properties and potential applications in various fields, including medicinal chemistry and materials science. For instance, benzimidazoles can be synthesized through palladium-catalyzed cyclization processes, offering pathways to optically active amino acid mimetics with a C-terminal imidazole, which could be crucial in developing novel peptidomimetics and therapeutic agents (S. Zaman, Kitamura Mitsuru, A. Abell, 2005).

Material Science and Engineering

In the field of materials science, the structural properties of benzimidazole derivatives, such as π–π stacking interactions, are of interest. For example, certain benzimidazole compounds crystallize in polar space groups due to their molecular geometry, which could have implications for designing novel materials with specific optical or electronic properties (Joseph R. Lane, G. C. Saunders, S. J. Webb, 2013).

Medicinal Chemistry and Pharmacology

Benzimidazole cores are integral to many pharmacologically active compounds. Research into benzimidazole derivatives has yielded compounds with significant anti-secretory and antiulcer potencies, surpassing established drugs like omeprazole in some aspects. These compounds have shown efficacy in protecting the gastric mucosa from ethanol-induced damage, highlighting their potential in treating gastrointestinal disorders (Keiji Kubo, K. Oda, Tatsuhiko Kaneko, Hioroshi Satoh, Akira Nohara, 1990).

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their diverse biological activities. Future research may explore new synthetic methods, potential biological activities, and applications of these compounds .

properties

IUPAC Name

1-[[2-(difluoromethoxy)phenyl]methyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BF2N2O3/c1-14-26-17-11-10-16(23-29-21(2,3)22(4,5)30-23)12-18(17)27(14)13-15-8-6-7-9-19(15)28-20(24)25/h6-12,20H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICKRABLPJIDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3CC4=CC=CC=C4OC(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Reactant of Route 5
1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole

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